molecular formula C17H20FN3O B2498919 2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097868-00-1

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Cat. No.: B2498919
CAS No.: 2097868-00-1
M. Wt: 301.365
InChI Key: FDTWJAHUBJEQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pyrazolyl group, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, which can be done using electrophilic fluorination reagents such as Selectfluor.

    Cyclohexylacetamide formation: The final step involves the acylation of the cyclohexylamine with an acetic acid derivative, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
  • 2-(4-bromophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
  • 2-(4-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Uniqueness

2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c18-14-4-2-13(3-5-14)12-17(22)20-15-6-8-16(9-7-15)21-11-1-10-19-21/h1-5,10-11,15-16H,6-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTWJAHUBJEQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=C(C=C2)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.